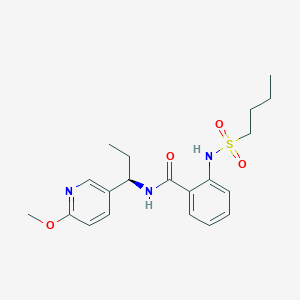

A-293

Descripción

Propiedades

Número CAS |

767334-89-4 |

|---|---|

Fórmula molecular |

C20H27N3O4S |

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-pyridinyl)propyl]benzamide |

InChI |

InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1 |

Clave InChI |

BFQMQSIBOHOPCY-QGZVFWFLSA-N |

SMILES isomérico |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC |

SMILES canónico |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A-293; A 293; A293; AVE-1231; AVE 1231; AVE1231 |

Origen del producto |

United States |

Foundational & Exploratory

A293: An In-depth Technical Guide to its Mechanism of Action as a TASK-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for A293, a potent and selective inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel. A293, also known as AVE1231, has garnered significant interest as a potential therapeutic agent, particularly for the management of atrial fibrillation. This document details the molecular interactions, electrophysiological consequences, and experimental methodologies underlying its inhibitory function.

Core Mechanism of Action: Direct Pore Blockade

A293 exerts its inhibitory effect on TASK-1 channels through a direct blockade of the ion conduction pathway. The TASK-1 channel, a member of the two-pore domain potassium (K2P) channel family (K2P3.1), contributes to the background potassium currents that are crucial for stabilizing the resting membrane potential in various cell types, including atrial cardiomyocytes.[1] By inhibiting this "leak" current, A293 modulates cellular excitability.

The primary mechanism involves the binding of A293 to the central cavity of the TASK-1 channel.[2] This binding site is located on the intracellular side of the channel pore.[2] In silico docking experiments, combined with alanine-scanning mutagenesis, have identified specific amino acid residues that are critical for this interaction.[2]

Molecular Binding Site

Mutagenesis studies have pinpointed several key amino acid residues within the TASK-1 channel that form the binding pocket for A293. These residues are located in the M2 and M4 transmembrane segments, which line the central cavity of the channel.

Table 1: Key Amino Acid Residues in TASK-1 for A293 Binding [2]

| Residue | Location | Consequence of Mutation to Alanine |

| Gln126 (Q126) | M2 Segment | Significantly reduced inhibition by A293 |

| Leu239 (L239) | M4 Segment | Markedly diminished A293 efficacy |

| Asn240 (N240) | M4 Segment | Reduced channel blockade by A293 |

The combination of mutations at these sites, such as a Q126A/L239A double mutant, almost completely abolishes the inhibitory effect of A293, confirming their essential role in forming the binding site.[2] This specific interaction underscores the targeted nature of A293's mechanism.

References

The TASK-1 Potassium Channel: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The TWIK-related acid-sensitive potassium channel 1 (TASK-1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. Unlike voltage-gated potassium channels, TASK-1 channels are considered "leak" channels, as they are constitutively active at physiological resting membrane potentials.[1] Their activity is modulated by a wide array of physiological and pharmacological agents, making them a significant target for therapeutic intervention in numerous diseases.[2]

Core Function and Physiological Significance

The primary function of the TASK-1 channel is to contribute to the background potassium current that stabilizes the resting membrane potential of cells.[3] By allowing the efflux of potassium ions, these channels help maintain the electrochemical gradient essential for cellular function and excitability.[3] This fundamental role translates into diverse physiological effects across different organ systems.

Tissue Distribution and Roles:

-

Cardiovascular System: TASK-1 channels are predominantly expressed in the atria of the heart compared to the ventricles.[4][5] They contribute to the repolarization phase of the cardiac action potential and help maintain the resting membrane potential of cardiomyocytes.[6] Dysfunction of TASK-1 has been implicated in atrial fibrillation and pulmonary arterial hypertension (PAH).[4][6] In pulmonary artery smooth muscle cells (PASMCs), loss of TASK-1 function leads to depolarization, vasoconstriction, and vascular remodeling, contributing to the pathogenesis of PAH.[6]

-

Nervous System: In the brain, TASK-1 channels are expressed in various regions, including the cerebellum and brainstem.[7][8] They play a role in neuronal signaling and excitability.[3] For instance, in cerebellar granule neurons, TASK-1 channels contribute to the "standing-outward" potassium current (IKSO), which is active at the resting potential and helps control neuronal excitability.[7]

-

Respiratory System: TASK-1 channels are involved in the regulation of breathing.[3] They are expressed in the carotid body, the primary peripheral chemosensor that detects changes in blood oxygen, carbon dioxide, and pH levels.[9] Inhibition of TASK-1 channels in response to hypoxia or hypercapnia leads to depolarization of glomus cells, triggering an increase in ventilation.[9]

-

Renal System: In the kidney, TASK-1 channels are sensitive to pH changes within a narrow physiological range and are thought to function as pH sensors.[10] They are expressed in the glomerulus and distal nephron segments.[10]

Biophysical and Pharmacological Properties

The activity of TASK-1 channels is regulated by a variety of factors, providing multiple avenues for physiological control and pharmacological modulation.

Quantitative Data on TASK-1 Channel Properties

| Property | Value | Species/Cell Type | Conditions | Reference(s) |

| pH Sensitivity (pKa) | ~7.4 | Rat | Brainstem Neurons | [8] |

| 7.36 ± 0.03 | Human | Xenopus oocytes | [10] | |

| 7.74 ± 0.02 | Shark | Xenopus oocytes | [10] | |

| Single-Channel Conductance | 28 ± 1 pS | Human | Atrial Auricles | [5] |

| Inhibitor IC50 Values | ||||

| A1899 | 35.1 ± 3.8 nM | Human | Xenopus oocytes | [7] |

| A1899 | 7 nM | Human | CHO cells | [7] |

| A293 (AVE1231) | ~250 nM | Human | Xenopus oocytes | [2][4] |

| Amiodarone | 0.4 µM | - | Oocytes | [1] |

| Bupivacaine | 0.3 mM | Human | Xenopus oocytes | [10] |

| Digitoxin | 7.4 µM | - | - | [1] |

| Digoxin | 0.9 µM | - | - | [1] |

| Doxapram | 410 nM | - | - | [11] |

| Endothelin-1 (B181129) (via ETA) | 0.08 ± 0.04 nM | Human | Xenopus oocytes | [12] |

| Endothelin-1 (via ETB) | 0.23 ± 0.05 nM | Human | Xenopus oocytes | [12] |

| Methanandamide | 0.7 µM | - | - | [1] |

| Quinine | 0.3 mM | Human | Xenopus oocytes | [10] |

Signaling Pathways Modulating TASK-1 Function

The activity of TASK-1 channels is tightly regulated by various intracellular signaling cascades, often initiated by G-protein coupled receptors (GPCRs).

Gq-Coupled Receptor Signaling

A well-established mechanism for TASK-1 inhibition involves the activation of Gq-coupled receptors by agonists such as endothelin-1, angiotensin II, and norepinephrine.[3] This pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[13] The subsequent signaling events can involve protein kinase C (PKC) activation, although the precise downstream effectors leading to TASK-1 inhibition can be cell-type specific.[3]

Rho-Kinase Signaling Pathway

In human pulmonary artery smooth muscle cells, endothelin-1-mediated inhibition of TASK-1 is dependent on the Rho-kinase signaling pathway.[12] Activation of endothelin receptors (ETA and ETB) leads to the activation of the small GTPase RhoA, which in turn activates Rho-kinase.[12][14] Rho-kinase then directly phosphorylates the TASK-1 channel at specific serine residues (Ser336 and Ser393), leading to its inhibition.[12]

Protein Kinase A (PKA) Signaling

In some cell types, TASK-1 channels are activated by signaling pathways that increase intracellular cyclic AMP (cAMP) levels and activate protein kinase A (PKA). For example, prostacyclin analogues can activate TASK-1 channels in a PKA-dependent manner, contributing to their vasodilatory effects.

Experimental Protocols

Investigating the function of TASK-1 channels involves a range of molecular biology and electrophysiology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic currents flowing through TASK-1 channels in an entire cell.

Experimental Workflow:

Methodology:

-

Cell Preparation: Cells endogenously expressing or transiently transfected with TASK-1 (e.g., HEK293, CHO, or primary cardiomyocytes) are cultured on glass coverslips.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) or voltage steps.

-

TASK-1 currents are identified by their characteristic outward rectification in asymmetrical K⁺ conditions and their sensitivity to changes in extracellular pH or specific blockers (e.g., A1899, A293).

-

Site-Directed Mutagenesis

This technique is employed to introduce specific mutations into the KCNK3 gene to study the structure-function relationship of the TASK-1 channel, such as identifying residues involved in pH sensing or drug binding.

Methodology (based on QuikChange method):

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.

-

PCR Amplification: The entire plasmid containing the wild-type KCNK3 cDNA is amplified using a high-fidelity DNA polymerase (e.g., Pfu) and the mutagenic primers.

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Western Blotting

Western blotting is used to detect and quantify the expression of TASK-1 protein in cell or tissue lysates.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

The membrane is incubated with a primary antibody specific for TASK-1.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that is captured on X-ray film or by a digital imager.

Conclusion

The TASK-1 potassium channel is a critical regulator of cellular excitability with diverse physiological roles. Its modulation by a wide range of factors, including pH, hypoxia, and various signaling pathways, underscores its importance in cellular homeostasis. The involvement of TASK-1 in the pathophysiology of diseases such as atrial fibrillation and pulmonary arterial hypertension has made it an attractive target for drug development. A thorough understanding of its function, regulation, and pharmacology, facilitated by the experimental approaches detailed in this guide, is essential for the continued exploration of TASK-1 as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. bosterbio.com [bosterbio.com]

- 7. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TASK-1 is a highly modulated pH-sensitive 'leak' K(+) channel expressed in brainstem respiratory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Functional and molecular identification of a TASK-1 potassium channel regulating chloride secretion through CFTR channels in the shark rectal gland: implications for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TASK1 (K2P3.1) K+ channel inhibition by endothelin-1 is mediated through Rho kinase-dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 14. tandfonline.com [tandfonline.com]

A293 Compound in Atrial Fibrillation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure.[1] Current antiarrhythmic drugs have limitations, including incomplete efficacy and the risk of proarrhythmia.[2] A promising, atrial-selective therapeutic target is the two-pore-domain potassium channel TASK-1 (Tandem of P domains in a Weak Inward rectifying K+ channel-related Acid-sensitive K+ channel 1), encoded by the KCNK3 gene.[3][4] In patients with chronic atrial fibrillation, TASK-1 channels are upregulated, contributing to a shortening of the atrial action potential duration (APD), a key mechanism in the pathophysiology of AF.[5][6][7] The experimental compound A293 is a potent and high-affinity inhibitor of TASK-1 channels, making it a valuable tool for investigating the role of these channels in AF and a potential lead for novel antiarrhythmic therapies.[3][5][8] This guide provides an in-depth technical overview of the A293 compound for atrial fibrillation research.

Mechanism of Action

A293 exerts its antiarrhythmic effects by selectively inhibiting the TASK-1 potassium channel.[9] These channels are predominantly expressed in the atria compared to the ventricles in the human heart.[3][5] In atrial fibrillation, the upregulation of TASK-1 leads to an increased potassium efflux during the repolarization phase of the action potential. This results in a shortening of the APD and the atrial effective refractory period (AERP), which creates a substrate that promotes the maintenance of AF.[5][6]

By blocking TASK-1 channels, A293 counteracts this pathological shortening of the atrial action potential.[5][9] This prolongation of the APD and AERP restores more physiological atrial electrophysiology, thereby disrupting the re-entrant circuits that sustain atrial fibrillation and reducing the overall AF burden.[3][5] Computational modeling has further supported that inhibition of the upregulated TASK-1 current in chronic AF can prolong the APD.[6]

Signaling Pathway and Electrophysiological Impact

The primary signaling pathway affected by A293 in the context of atrial fibrillation involves the direct modulation of atrial cardiomyocyte electrophysiology. The upregulation of TASK-1 channels in AF enhances the repolarizing potassium current, leading to a shortened action potential. A293 directly blocks this current, reversing the pathological changes.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of A293.

Table 1: Electrophysiological Effects of A293 on Atrial Cardiomyocytes

| Parameter | Species | Condition | A293 Concentration | Effect | Reference |

| APD50 | Human | Sinus Rhythm (SR) | 200 nmol/L | 3.4 ± 1.6% prolongation (P=0.11) | [6] |

| APD90 | Human | Sinus Rhythm (SR) | 200 nmol/L | 17.1 ± 4.5% prolongation (P=0.012) | [6] |

| APD50 | Porcine | Atrial Fibrillation (AF) | 1 mg/kg/day (in vivo) | Prolonged vs. untreated AF (212.0 ± 25.7 ms) | [5] |

| APD90 | Porcine | Atrial Fibrillation (AF) | 1 mg/kg/day (in vivo) | Prolonged vs. untreated AF (391.5 ± 44.8 ms (B15284909) vs. 252.6 ± 43.6 ms, P=0.046) | [5] |

Table 2: In Vivo Efficacy of A293 in a Porcine Model of Persistent Atrial Fibrillation

| Parameter | Treatment Group | Control Group (AF, sham treatment) | Result | P-value | Reference |

| AF Burden | A293 (1 mg/kg/day for 14 days) | 95% | 6.5% | < 0.001 | [5][10] |

| Atrial Effective Refractory Period (AERP) | A293 | Shortened due to AF | Prolonged in A293 treated animals | - | [5][10] |

| QRS Width | A293 | Unchanged | No significant change | - | [5][10] |

| QT Interval | A293 | Unchanged | No significant change | - | [5][10] |

| Ventricular Effective Refractory Period | A293 | Unchanged | No significant change | - | [5][10] |

| Cardioversion Time (Paroxysmal AF) | Intravenous A293 | - | 177 ± 63 seconds | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used in the study of A293 for atrial fibrillation.

Porcine Model of Atrial Fibrillation

A translational large animal model is often used to study the effects of A293 in a setting that more closely resembles human cardiac physiology.

-

Pacemaker Implantation: A pacemaker device is implanted to induce and monitor AF.[5]

-

AF Induction: Persistent AF is induced by right atrial burst stimulation via the implanted pacemaker, often using a biofeedback algorithm, for a period of approximately 14 days.[5][10]

-

Drug Administration: A293 is administered intravenously, typically once per day at a dose of 1 mg/kg.[5][9]

-

Electrophysiological Studies: Intracardiac electrophysiological investigations are performed before and after the treatment period to measure parameters such as AERP, QRS width, and QT interval.[5][10]

-

AF Burden Assessment: Surface ECGs are recorded to quantify the percentage of time the animal is in AF.[5]

-

Cardiomyocyte Isolation: After the treatment period, atrial tissue samples are collected, and individual cardiomyocytes are isolated for patch-clamp analysis.[5]

Cellular Electrophysiology (Patch-Clamp)

Patch-clamp measurements on isolated atrial cardiomyocytes are performed to assess the direct effects of A293 at the cellular level.

-

Cell Isolation: Atrial cardiomyocytes are enzymatically isolated from tissue samples obtained from either human patients (with informed consent) or the porcine AF model.[5][6]

-

Recording Configuration: Whole-cell patch-clamp technique is used to measure action potentials and specific ion currents.[5][9]

-

Action Potential Measurement: Action potentials are elicited by current injections, and parameters such as APD at 50% (APD50) and 90% (APD90) repolarization are measured.[5][6]

-

TASK-1 Current Measurement: Specific voltage protocols are applied to isolate and measure TASK-1 currents.[5]

-

Pharmacological Intervention: A293 is applied to the bath solution at known concentrations (e.g., 200 nmol/L) to determine its effect on action potentials and TASK-1 currents.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of A293 in atrial fibrillation research.

Potential and Considerations

The selective inhibition of atrial TASK-1 channels by A293 represents a promising and novel strategy for a mechanism-based therapy for atrial fibrillation.[5] Preclinical studies have demonstrated its ability to effectively reduce AF burden and reverse the pathological electrophysiological remodeling associated with the arrhythmia, without significant effects on ventricular electrophysiology.[5][10] This atrial-selectivity is a key advantage, potentially reducing the risk of proarrhythmic side effects commonly seen with other antiarrhythmic drugs.[5]

However, it is important to note that TASK-1 channels are also expressed in other tissues, such as pulmonary arterial smooth muscle cells.[9] Pharmacological inhibition of TASK-1 has been associated with a mild but significant increase in pulmonary artery pressure in animal models.[5][10] Therefore, while A293 is a powerful research tool and a promising therapeutic concept, the potential for off-target effects must be carefully considered in future drug development efforts.[9]

Conclusion

The A293 compound is a critical pharmacological tool for elucidating the role of TASK-1 channels in the pathophysiology of atrial fibrillation. Its potent and selective inhibition of these channels has provided strong evidence for TASK-1 as a viable, atrial-specific target for antiarrhythmic drug development. The quantitative data and established experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working to advance novel therapies for atrial fibrillation.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Drug Treatment Strategies for Atrial Fibrillation and TASK-1 Inhibition as an Emerging Novel Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Disease mechanism and novel drug therapies for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Insights in Atrial Fibrillation Pathogenesis and Therapeutics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A293 (AVE1231): A Potent TASK-1 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A293, also known as AVE1231, is a potent and selective inhibitor of the two-pore-domain potassium channel TASK-1 (KCNK3).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of A293. Detailed experimental protocols for key assays and a summary of its effects on various ion channels are presented to support further research and development. Additionally, this guide illustrates the known signaling pathways associated with TASK-1 and the experimental workflows used to characterize A293, providing a valuable resource for researchers in the fields of cardiology, pharmacology, and ion channel biology.

Chemical Structure and Physicochemical Properties

A293 is a synthetic organic compound with the IUPAC name (R)-2-(Butylsulfonamido)-N-(1-(6-methoxypyridin-3-yl)propyl)benzamide.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-2-(Butylsulfonamido)-N-(1-(6-methoxypyridin-3-yl)propyl)benzamide | [1][2] |

| Synonyms | AVE1231, A-293 | [1][2] |

| CAS Number | 767334-89-4 | [1][2][3][4] |

| Molecular Formula | C20H27N3O4S | [1][2][3][4] |

| Molecular Weight | 405.51 g/mol | [1][2][3][4] |

| SMILES | CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N--INVALID-LINK--C2=CN=C(C=C2)OC | [2][3] |

| Appearance | Solid, White to off-white | [1][3] |

| Solubility | 10 mM in DMSO | [1] |

Pharmacological Properties and Mechanism of Action

A293 is a potent and selective blocker of the TASK-1 (KCNK3) potassium channel, a member of the two-pore-domain potassium (K2P) channel family.[1] TASK-1 channels are predominantly expressed in the atria of the heart and are implicated in the regulation of the cardiac action potential.[5][6] Upregulation of TASK-1 has been observed in patients with chronic atrial fibrillation, contributing to the shortening of the action potential duration.[2] By inhibiting TASK-1, A293 prolongs the atrial effective refractory period without significantly affecting ventricular repolarization, making it a promising candidate for the treatment of atrial fibrillation.[5][6][7]

In Vitro and In Vivo Efficacy

Studies have demonstrated the efficacy of A293 in various experimental models:

-

Inhibition of TASK-1 Channels: A293 blocks human and porcine TASK-1 channels to a similar extent.[6]

-

Antiarrhythmic Effects: Pharmacological inhibition of atrial TASK-1 currents by A293 exerts antiarrhythmic effects, resulting in acute cardioversion of paroxysmal atrial fibrillation in porcine models.[6] Long-term administration of A293 has been shown to be effective for rhythm control of persistent atrial fibrillation in a large animal model.[5]

-

Effects on Other Ion Channels: While A293 is a potent TASK-1 inhibitor, it also exhibits activity against other ion channels at higher concentrations. The table below summarizes the inhibitory concentrations (IC50) of A293 on various channels.

| Target Channel | IC50 | Cell Type | Reference |

| TASK-1 | Potent inhibitor (specific IC50 not consistently reported) | Various | [1] |

| hKv1.5 | 3.6 µM | CHO cells | [7] |

| hKv4.3 + KChIP2.2b | 5.9 µM | CHO cells | [7] |

| Voltage-dependent outward current | 1.1 µM | Pig left atrial myocytes | [7] |

| Carbachol-activated IKACh | 8.4 µM | Pig left atrial myocytes | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of A293.

Whole-Cell Patch-Clamp Recordings in Xenopus laevis Oocytes

This protocol is adapted from studies investigating the inhibitory effects of A293 on heterologously expressed TASK-1 channels.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from anesthetized female Xenopus laevis frogs. The oocytes are then defolliculated by incubation in a collagenase solution.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel.

-

Electrophysiological Recording:

-

Two-electrode voltage-clamp recordings are performed 1-3 days after cRNA injection.

-

Oocytes are placed in a recording chamber and perfused with a standard extracellular solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl and used to impale the oocyte.

-

The membrane potential is held at a holding potential of -80 mV.

-

Currents are elicited by applying voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms).

-

-

Drug Application: A293 is dissolved in DMSO to create a stock solution and then diluted to the desired concentration in the extracellular solution. The solution containing A293 is perfused into the recording chamber.

-

Data Analysis: The inhibitory effect of A293 is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., +40 mV) after drug application compared to the baseline current.

In Vivo Electrophysiological Studies in a Porcine Model of Atrial Fibrillation

This protocol describes the methodology for evaluating the antiarrhythmic effects of A293 in a large animal model.

Methodology:

-

Animal Model: Persistent atrial fibrillation (AF) is induced in domestic pigs by right atrial burst stimulation via an implanted pacemaker.

-

Drug Administration: A293 is administered intravenously once daily.

-

Electrophysiological Investigations: Intracardiac electrophysiological studies are performed before and after the treatment period.

-

Catheter Placement: Multipolar electrophysiology catheters are placed in the right atrium and coronary sinus under fluoroscopic guidance.

-

Programmed Electrical Stimulation: Atrial effective refractory period (AERP) is determined using programmed electrical stimulation.

-

AF Induction and Cardioversion: The inducibility of AF is tested, and the ability of A293 to facilitate cardioversion to sinus rhythm is assessed.

-

-

Hemodynamic Monitoring: Hemodynamic parameters, including heart rate, blood pressure, and cardiac output, are continuously monitored.

-

Data Analysis: Changes in AERP, AF inducibility, and the rate of spontaneous or electrically induced cardioversion are analyzed to determine the antiarrhythmic efficacy of A293.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving the TASK-1 channel and a typical experimental workflow for characterizing A293.

Caption: Simplified signaling pathway of TASK-1 channel modulation.

Caption: Experimental workflow for characterizing A293 (AVE1231).

Conclusion

A293 (AVE1231) is a valuable pharmacological tool for studying the function of TASK-1 channels and holds significant potential as a therapeutic agent for atrial fibrillation. Its selectivity for atrial TASK-1 channels offers a promising avenue for the development of novel antiarrhythmic drugs with an improved safety profile. This technical guide provides a foundational resource for researchers to further explore the properties and applications of this potent TASK-1 inhibitor.

References

- 1. Potassium Channel Subfamily K Member 3 (KCNK3) Contributes to the Development of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. ahajournals.org [ahajournals.org]

In-depth Technical Guide on the Discovery and History of the A293 Compound

Executive Summary

A comprehensive search for a specific chemical entity publicly designated as "A293 compound" has not yielded information on a singular, well-characterized molecule with a documented history of discovery, quantitative data, and established signaling pathways. The identifier "A293" is not associated with a known therapeutic agent or research compound in widely accessible scientific literature and databases.

It is possible that "A293" represents an internal project code, a catalog number from a specific supplier that is not broadly indexed, or a misinterpretation of another designation. Notably, searches for "A293" frequently return results related to the HEK293 cell line , a critical tool in biomedical research derived from human embryonic kidney cells. This cell line is extensively used in studies of signal transduction, protein expression, and drug discovery, and is often associated with the investigation of various compounds.

Given the ambiguity of the term "A293 compound," this guide will address the possibility of a misunderstanding and provide an overview of the significance of the HEK293 cell line in compound screening and signaling pathway analysis. Should "A293" refer to a specific, but less publicly known compound, further clarifying details such as its chemical structure, therapeutic target, or originating research institution would be necessary to provide the in-depth technical guide requested.

The HEK293 Cell Line: A Workhorse in Drug Discovery and Signaling Research

The HEK293 cell line, established in 1973 by transfection of human embryonic kidney cells with sheared adenovirus 5 DNA, has become one of the most widely used in vitro models in biological research. Its utility stems from its human origin, ease of culture and transfection, and robust protein expression capabilities. For drug development professionals and researchers, HEK293 cells are instrumental in the early stages of compound screening and mechanism of action studies.

Key Applications in Compound Evaluation:

-

Target-Based Screening: HEK293 cells are readily engineered to overexpress a specific drug target, such as a G-protein coupled receptor (GPCR), ion channel, or enzyme. This allows for the screening of compound libraries to identify molecules that modulate the activity of the target of interest.

-

Signaling Pathway Analysis: These cells possess intact and functional intracellular signaling cascades, making them an excellent model to dissect the mechanisms by which a compound exerts its effects. For example, researchers frequently use HEK293 cells to study pathways such as the WNT/β-catenin, MAPK/ERK, and PI3K/Akt/mTOR pathways.[1][2]

-

Toxicity and Viability Assays: The response of HEK293 cells to new chemical entities can provide initial insights into a compound's potential cytotoxicity. Standard assays like MTT or trypan blue exclusion are often employed.

Illustrative Signaling Pathways Studied in HEK293 Cells

To demonstrate the utility of HEK293 cells in pathway analysis, two common signaling cascades are depicted below. These diagrams illustrate the types of visualizations that could be generated for a specific compound if its mechanism of action were known.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is crucial in embryonic development and adult tissue homeostasis. Aberrant signaling is implicated in various cancers. HEK293 cells are a common model for investigating compounds that modulate this pathway.[1]

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. It is a frequent target in cancer drug development.

Conclusion and Path Forward

While a specific compound designated "A293" could not be identified from public records, the frequent association of this term with the HEK293 cell line highlights the central role of this in vitro model in pharmacological research. The experimental workflows and data presentation formats requested for "A293" are standard in the characterization of new chemical entities.

To proceed with a detailed technical guide on a specific compound, the following information would be required:

-

Unambiguous Compound Identifier: The chemical name, IUPAC name, CAS number, or a widely recognized code name (e.g., from a pharmaceutical company's pipeline).

-

Key Publications or Patents: Scientific articles or patent literature describing the discovery, synthesis, and biological evaluation of the compound.

Upon provision of a specific compound identifier, a comprehensive technical guide can be developed, including quantitative data tables, detailed experimental protocols, and customized signaling pathway and workflow diagrams as per the initial request.

References

- 1. The Adenoviral E1B-55k Protein Present in HEK293 Cells Mediates Abnormal Accumulation of Key WNT Signaling Proteins in Large Cytoplasmic Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TSC-mTOR Pathway Mediates Translational Activation of TOP mRNAs by Insulin Largely in a Raptor- or Rictor-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity of A293 for Two-Pore-Domain Potassium (K2P) Channels

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the selectivity and pharmacological properties of A293, a potent modulator of two-pore-domain potassium (K2P) channels. A293 has emerged as a critical tool for studying the physiological roles of specific K2P channels, particularly the TWIK-related acid-sensitive K+ (TASK) subfamily.

Introduction to A293 and K2P Channels

The K2P channel family consists of 15 members in mammals, which form "leak" or "background" potassium currents that are crucial for setting the resting membrane potential and regulating cellular excitability.[1][2] These channels are dimers, with each subunit containing two pore domains (P-domains).[1] K2P channels are regulated by a diverse array of chemical and physical stimuli, including pH, mechanical stretch, temperature, and signaling lipids.[2][3]

A293, an aromatic carbonamide, was initially developed as an inhibitor for the Kv1.5 channel but was later identified as a significantly more potent inhibitor of TASK-1 (K2P3.1/KCNK3) channels, with activity in the nanomolar range.[4] This high affinity for TASK-1 has positioned A293 as a valuable pharmacological agent for investigating the roles of TASK channels in various physiological processes, including cardiac electrophysiology and neuronal function.[4][5]

Quantitative Selectivity Profile of A293

The inhibitory potency of A293 has been characterized across several K2P channels and other related ion channels. The data consistently demonstrate a high degree of selectivity for TASK-1 channels.

Table 1: Inhibitory Potency (IC50) of A293 on K2P Channels

| Channel Target | IC50 Value | Experimental System | Key Findings & Comments |

| TASK-1 (K2P3.1) | ~250 nM | Xenopus laevis oocytes | High-affinity inhibition. At 3 µM, A293 achieves ~90% inhibition of TASK-1 currents.[5] |

| TASK-3 (K2P9.1) | Not specified | Not specified | A293's effect on TASK-3 is less characterized in comparative studies, but TASK-1 is its primary high-affinity target. |

| TREK-1 (K2P2.1) | Low affinity / No significant block | Rat thalamocortical relay neurons | In experiments using A293 (5 µM) as part of a blocker cocktail, TREK channels were unaffected, indicating low potency.[6] |

| TREK-2 (K2P10.1) | Low affinity / No significant block | Not specified | Studies on TREK-2 channels have not identified A293 as a potent inhibitor.[7][8] |

| TRESK (K2P18.1) | Low affinity / No significant block | Not specified | A293 is not recognized as a significant blocker of TRESK channels.[8] |

Table 2: Off-Target Effects of A293 on Other Ion Channels

| Channel Target | Effect / IC50 | Concentration Range | Comments |

| IKr (hERG/Kv11.1) | Inhibition | 30-50 µM | Off-target effects are observed at concentrations significantly higher than those required for TASK-1 inhibition.[5][9] |

| IKACh | Inhibition | 30-50 µM | Off-target effects are observed at high micromolar concentrations.[5] |

| IL-Ca | Inhibition | 30-50 µM | Off-target effects are observed at high micromolar concentrations.[5] |

Mechanism of Action and Binding Site

A293 acts as a direct pore blocker of TASK-1 channels.[3] Its binding site is located within the central cavity of the channel, a region distinct from that of some other TASK-1 blockers.

-

Key Binding Residues: Studies combining alanine-scanning mutagenesis with in silico docking have identified three essential amino acids in human TASK-1 required for high-affinity A293 binding:

-

Binding Site Location: These residues form a binding pocket in the inner pore, near the cytosolic side, at the entrance to the lateral fenestrations of the channel.[4][11] This site is proposed to be a conserved site of action for several low-affinity antiarrhythmic drugs that also block TASK-1.[10]

The diagram below illustrates the proposed mechanism of A293 action.

Caption: Proposed mechanism of A293-mediated inhibition of the TASK-1 potassium channel.

Experimental Protocols

The selectivity and potency of A293 are primarily determined using electrophysiological techniques. The Two-Electrode Voltage Clamp (TEVC) method using Xenopus laevis oocytes is a standard approach.

Key Protocol: Two-Electrode Voltage Clamp (TEVC) for IC50 Determination

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Microinject oocytes with complementary RNA (cRNA) encoding the human K2P channel of interest (e.g., TASK-1).

-

Incubate the oocytes for 24-48 hours to ensure sufficient channel expression on the plasma membrane.[10]

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with an appropriate electrolyte solution (e.g., 3 M KCl).

-

Set the holding potential to -80 mV.[10]

-

Apply a voltage-step protocol to elicit potassium currents. A typical protocol involves stepping the voltage from -80 mV to +60 mV in 20 mV increments for 500 ms.[10]

-

-

Compound Application and Data Acquisition:

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at a specific voltage (e.g., +40 mV).

-

Calculate the percentage of current inhibition for each concentration of A293 relative to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

The following diagram outlines this experimental workflow.

Caption: Standard experimental workflow for determining the IC50 of A293 using TEVC in oocytes.

Implications for Research and Drug Development

-

High Selectivity: The high selectivity of A293 for TASK-1 over other K2P channels and ventricular ion channels makes it an invaluable tool for dissecting the specific role of TASK-1 in cellular and systemic physiology.[5][6]

-

Atrial Fibrillation Research: Due to the atrium-specific expression of TASK-1 in the human heart and its upregulation in atrial fibrillation (AF), A293 is being investigated as a potential antiarrhythmic agent.[4][5][12] Studies have shown that A293 can prolong the atrial effective refractory period without significantly affecting ventricular parameters.[5][12]

-

Neuroinflammation: TASK-1 is also expressed in T-lymphocytes and is implicated in autoimmune neuroinflammation. A293 has been shown to reduce T-cell effector functions, suggesting its potential as a therapeutic agent for autoimmune disorders like multiple sclerosis.[13]

-

Pulmonary Hypertension: While TASK-1 loss-of-function is linked to pulmonary arterial hypertension (PAH), the use of A293 in this context is primarily for in vitro studies to probe the channel's function in pulmonary artery smooth muscle cells.[14][15]

References

- 1. Two-pore-domain potassium channel - Wikipedia [en.wikipedia.org]

- 2. Two-pore domain potassium channels (K<sub>2P</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of K2P 2.1 and K2P 10.1 K(+) channel sensitivity to carvedilol by alternative mRNA translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRESK and TREK-2 two-pore-domain potassium channel subunits form functional heterodimers in primary somatosensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The TASK1 channel inhibitor A293 shows efficacy in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TASK-1 Channels in Cardiac Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

TWIK-related acid-sensitive potassium (TASK-1) channels, encoded by the KCNK3 gene, are members of the two-pore domain potassium (K2P) channel family.[1][2] These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, including the heart, brain, and lungs.[1] In cardiac electrophysiology, TASK-1 channels are gaining significant attention due to their unique properties and potential as a therapeutic target for cardiac arrhythmias, particularly atrial fibrillation.[3][4][5] This guide provides an in-depth technical overview of the core functions of TASK-1 channels in the heart, detailing their expression, biophysical properties, modulation by signaling pathways, and the experimental methodologies used for their investigation.

I. Expression and Localization of TASK-1 in the Heart

Quantitative analysis of TASK-1 mRNA expression reveals a predominant and specific localization within the atria of the human heart.

Table 1: Relative mRNA Expression of TASK-1 in Human Cardiac Tissues

| Cardiac Region | Relative TASK-1 Expression (Normalized to Left Atrium) |

| Left Atrium | 1.0 |

| Right Atrium | High |

| Atrial Auricles | High |

| Atrio-ventricular (AV) Node | High |

| Left Ventricle | Negligible |

| Right Ventricle | Negligible |

| Interventricular Septum | Negligible |

Data synthesized from quantitative PCR experiments.[3][6]

This atrial-specific expression pattern is a key characteristic that makes TASK-1 an attractive target for atrial-selective antiarrhythmic therapies, potentially avoiding the proarrhythmic ventricular side effects associated with many current drugs.[3][4]

II. Biophysical Properties and Electrophysiological Function

TASK-1 channels contribute to the background potassium current (IKsus), which is essential for stabilizing the resting membrane potential and facilitating repolarization of the cardiac action potential.[3]

Table 2: Biophysical Properties of Human Atrial TASK-1 Channels

| Parameter | Value | Experimental Condition |

| Single-channel conductance | 28 ± 1 pS | Cell-attached patch clamp, divalent cation-free solution, voltage range -50 to -110 mV |

| Mean open time | 0.99 ± 0.03 ms (B15284909) | Cell-attached patch clamp, divalent cation-free solution |

| Open probability (Po) | < 0.01 | Cell-attached patch clamp, voltage range -50 to -110 mV |

| Rectification | Outward rectification | Whole-cell patch clamp |

Data obtained from single-channel and whole-cell patch-clamp recordings in human atrial cardiomyocytes.[3]

The current carried by TASK-1 channels (ITASK-1) is a major component of the background conductance in human atrial cardiomyocytes.[3] Modulation of this current directly impacts the duration of the atrial action potential (APD). Inhibition of ITASK-1 leads to a prolongation of the APD, while an increase in the current shortens the APD.[3][6]

III. Role in Atrial Fibrillation

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia.[3] Studies have shown that TASK-1 channels are significantly upregulated in patients with chronic AF.[7][8] This upregulation leads to a shortening of the atrial APD, a key pathophysiological mechanism that promotes the maintenance of AF.[7]

Table 3: Effect of TASK-1 Inhibition on Atrial Action Potential Duration (APD)

| Condition | Change in APD50 | Change in APD90 |

| Subtraction of ITASK-1 (emulating block) | Prolongation | Prolongation |

| Injection of additional ITASK-1 | Shortening | Shortening |

| Application of 2 µM A293 (TASK-1 blocker) | Relative increase | Relative increase |

Data from dynamic patch-clamp experiments and pharmacological blockade in human atrial cardiomyocytes.[3]

The selective pharmacological inhibition of these upregulated TASK-1 channels in atrial cardiomyocytes from AF patients has been shown to prolong the APD back to physiological values, suggesting that TASK-1 is a promising target for mechanism-based AF therapy.[7] The experimental TASK-1 inhibitor A293 has been demonstrated to effectively induce cardioversion of paroxysmal AF in a large animal model.[4][5]

IV. Signaling Pathways Modulating TASK-1 Channel Activity

The activity of TASK-1 channels is not static and can be modulated by various signaling pathways. One of the well-described pathways involves the vasoconstrictor endothelin-1 (B181129) (ET-1).

Endothelin-1/Rho Kinase Pathway

ET-1 has been shown to inhibit TASK-1 channel activity in human pulmonary artery smooth muscle cells, a mechanism that is also relevant to cardiac electrophysiology.[9] This inhibition is mediated through the activation of endothelin receptors (ETA and ETB) and the subsequent activation of the RhoA/Rho kinase signaling cascade.[9]

Caption: Signaling pathway of TASK-1 channel inhibition by Endothelin-1.

This pathway involves the direct phosphorylation of the TASK-1 channel protein by Rho kinase, leading to a reduction in the potassium current.[9]

V. Experimental Protocols for Studying TASK-1 Channels

A. Isolation of Human Atrial Cardiomyocytes

-

Tissue Acquisition: Obtain right atrial auricle specimens from patients in sinus rhythm undergoing cardiac surgery.[3]

-

Storage: Store specimens for 60 minutes at 4°C in a calcium-free solution containing (in mM): 27 NaCl, 20 KCl, 1.5 MgCl2, 5 HEPES, 274 Glucose; pH 7.0.[3]

-

Digestion: Cut specimens into 1-2 mm³ pieces and oxygenate at 37°C in a calcium-free solution containing (in mM): 140 NaCl, 5.4 KCl, 1.2 MgCl2, 5 HEPES, 5 Glucose; pH 7.0. Add collagenase and protease for enzymatic digestion.

-

Cell Dispersion: Gently triturate the digested tissue to release single cardiomyocytes.

-

Storage: Store isolated cells in a solution with low calcium concentration before use.

B. Patch-Clamp Electrophysiology

This section details the solutions and voltage protocols for whole-cell and single-channel recordings of TASK-1 currents.

Table 4: Solutions for Patch-Clamp Recordings

| Solution Type | Composition (in mM) |

| Pipette (Internal) Solution | 60 KCl, 65 K-glutamate, 5 EGTA, 2 MgCl2, 3 K2ATP, 0.2 Na2GTP, 5 HEPES; pH 7.2 with KOH |

| Bath (External) Solution | 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 5 HEPES; pH 7.4 with NaOH |

These solutions are standard for recording potassium currents in cardiomyocytes.[3][7]

Caption: Voltage-clamp protocol for recording whole-cell TASK-1 currents.

-

Holding Potential: Maintain the cell at -80 mV.

-

Pre-step: Depolarize to -50 mV for 70 ms.

-

Test Pulse: Apply 300 ms voltage steps from -60 mV to +50 mV in 10 mV increments.

-

Sweep Interval: Allow a 10 s interval between sweeps.

-

TASK-1 Current Isolation: The TASK-1 current (ITASK-1) is determined as the current sensitive to a specific blocker, such as 200 nM A293. This is achieved by subtracting the current remaining after drug application from the control current.[7][8]

-

Holding Current: Inject a small negative current (around -20 pA) to maintain a resting membrane potential of approximately -80 mV.[3]

-

Stimulation: Elicit action potentials by injecting a 2-5 ms current pulse of 2 nA at a frequency of 1 Hz.[3]

-

Pharmacology: After reaching a steady state, apply a TASK-1 blocker (e.g., 2 µM A293) to observe changes in action potential duration.[3]

C. Quantitative PCR (qPCR) for Gene Expression Analysis

References

- 1. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 8. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TASK1 (K2P3.1) K+ channel inhibition by endothelin-1 is mediated through Rho kinase-dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

A293 (AVE1231): A Novel Atrial-Selective Antiarrhythmic Agent Targeting the TASK-1 Potassium Channel

An In-depth Review for Researchers and Drug Development Professionals

Executive Summary

A293, also known as AVE1231, is an experimental small molecule that has demonstrated significant potential as an atrial-selective antiarrhythmic agent. Its primary mechanism of action is the potent and selective inhibition of the two-pore-domain potassium (K2P) channel TASK-1 (KCNK3), a channel that is preferentially expressed in the atria and upregulated in atrial fibrillation (AF). Preclinical studies have shown that A293 effectively prolongs atrial action potential duration and the effective refractory period without significantly affecting ventricular electrophysiology, a key differentiator from many existing antiarrhythmic drugs. In a translational porcine model of persistent AF, A293 demonstrated remarkable efficacy in reducing the AF burden. While preclinical data are promising, information regarding its clinical development, comprehensive pharmacokinetics, and long-term safety profile remains limited. This technical guide provides a comprehensive review of the available preclinical data on A293, including its mechanism of action, electrophysiological effects, efficacy in animal models, and available safety information, to inform further research and development in the field of antiarrhythmic therapy.

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, imposing a significant burden on healthcare systems worldwide. Current pharmacological therapies for AF are often limited by incomplete efficacy and the risk of proarrhythmic side effects, particularly in the ventricles. This has driven the search for novel antiarrhythmic agents with greater atrial selectivity. The two-pore-domain potassium (K2P) channel TASK-1 (Tandem of P domains in a Weak inward rectifying K+ channel-related Acid-sensitive K+ channel 1) has emerged as a promising target for atrial-selective antiarrhythmic drug development. TASK-1 channels are predominantly expressed in the atria compared to the ventricles and are known to be upregulated in patients with AF, contributing to the shortening of the atrial action potential duration (APD) that perpetuates the arrhythmia.[1][2]

A293 (AVE1231) is a potent inhibitor of the TASK-1 channel.[1][3][4] This document provides a detailed literature review of A293 as an antiarrhythmic agent, summarizing its mechanism of action, electrophysiological properties, preclinical efficacy, and available safety data to support ongoing research and development efforts.

Mechanism of Action and Signaling Pathway

A293 exerts its antiarrhythmic effect through the direct inhibition of the TASK-1 potassium channel.[1][3][4] In atrial myocytes, TASK-1 contributes to the outward potassium current that is responsible for repolarization of the cell membrane during phase 3 of the action potential. In the pathological state of atrial fibrillation, upregulation of TASK-1 leads to an increased potassium efflux, which shortens the APD and the effective refractory period (ERP). This shortened refractory period facilitates the re-entrant electrical circuits that sustain AF.

By blocking the TASK-1 channel, A293 reduces the outward potassium current, thereby prolonging the repolarization phase of the atrial action potential. This prolongation of the APD leads to a corresponding increase in the ERP, making the atrial tissue less susceptible to re-entrant excitations and thus terminating or preventing AF.[1]

Some studies suggest that the inhibition of TASK-1 by Gq-protein coupled receptor agonists like endothelin-1 (B181129) is mediated by phospholipase C (PLC).[1] However, the direct downstream signaling cascade following pharmacological blockade of TASK-1 by A293 primarily involves the direct electrophysiological consequences of reduced potassium efflux.

References

- 1. The inhibition of the potassium channel TASK-1 in rat cardiac muscle by endothelin-1 is mediated by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo effects of the atrial selective antiarrhythmic compound AVE1231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A293 (AVE1231) | TASK-1 blocker | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to the Mechanism of Action of BAY-293 on the RAS Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BAY-293, a potent and selective small-molecule inhibitor that targets the RAS signaling pathway. This document details the molecular interactions, cellular effects, and key experimental data associated with BAY-293, offering valuable insights for researchers in oncology and drug discovery.

Executive Summary

BAY-293 is a novel investigational agent that indirectly inhibits RAS signaling by targeting the protein-protein interaction between the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog and the Son of Sevenless 1 (SOS1) guanine (B1146940) nucleotide exchange factor (GEF). By binding to SOS1, BAY-293 prevents the SOS1-mediated exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on RAS, effectively locking RAS in its inactive state. This disruption of RAS activation leads to the downregulation of downstream pro-proliferative signaling pathways, notably the RAF-MEK-ERK cascade. Preclinical data demonstrates that BAY-293 exhibits potent biochemical and cellular activity, inhibiting the proliferation of cancer cell lines with both wild-type and mutant KRAS.

Mechanism of Action: Disrupting the KRAS-SOS1 Interaction

The primary mechanism of action of BAY-293 is the allosteric inhibition of SOS1.[1][2] SOS1 plays a critical role in activating RAS proteins (KRAS, HRAS, and NRAS) by facilitating the exchange of GDP for GTP.[3][4][5] In its GTP-bound form, RAS is active and engages with downstream effector proteins to initiate signaling cascades that drive cell growth, proliferation, and survival.[3][4][5]

BAY-293 binds to a specific pocket on the catalytic domain of SOS1, distinct from the RAS binding site.[6] This binding event induces a conformational change in SOS1 that prevents its interaction with KRAS.[6] Consequently, the nucleotide exchange activity of SOS1 is inhibited, leading to an accumulation of inactive, GDP-bound RAS. This pan-KRAS inhibitory effect makes BAY-293 a valuable tool for studying RAS biology and a potential therapeutic agent for a broad range of RAS-driven cancers, independent of the specific RAS mutation.[5][7]

Below is a diagram illustrating the mechanism of action of BAY-293 on the RAS signaling pathway.

Quantitative Data

The potency of BAY-293 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) reported in the literature.

Table 1: Biochemical Inhibition of KRAS-SOS1 Interaction

| Assay Type | Target | IC50 (nM) | Reference |

| TR-FRET | KRAS-SOS1 Interaction | 21 | [2][3][4] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | KRAS Status | IC50 (nM) | Reference |

| K-562 | Wild-type | 1090 | [3][4] |

| MOLM-13 | Wild-type | 995 | [3][4] |

| NCI-H358 | G12C Mutant | 3480 | [3][4] |

| Calu-1 | G12C Mutant | 3190 | [3][4] |

| HeLa | Wild-type | submicromolar | [2][3][4] |

| BxPC3 | Wild-type | 2070 | [6] |

| MIA PaCa-2 | G12C Mutant | 2900 | [6] |

| AsPC-1 | G12D Mutant | 3160 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BAY-293 are provided below. These protocols are based on published literature and provide a framework for the in vitro evaluation of SOS1 inhibitors.

SOS1-KRAS Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of BAY-293 to disrupt the interaction between SOS1 and KRAS.

-

Principle: The assay utilizes recombinant, tagged SOS1 and KRAS proteins. An anti-tag antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2) are used. When SOS1 and KRAS interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. BAY-293 disrupts this interaction, leading to a decrease in the FRET signal.[8]

-

Protocol:

-

Dispense serial dilutions of BAY-293 in assay buffer into a low-volume 384-well plate.

-

Add a pre-mixed solution of tagged human KRAS protein and GTP to the wells.[7]

-

Add tagged human SOS1 protein to the wells.[7]

-

Add a pre-mixed solution of HTRF detection reagents (anti-tag Terbium cryptate and anti-tag d2 labeled antibodies).[7]

-

Incubate the plate at room temperature for 2 hours.[9]

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.[8]

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.[8]

-

Cellular RAS Activation Assay (GTP-RAS Pulldown)

This assay measures the levels of active, GTP-bound RAS in cells following treatment with BAY-293.

-

Principle: The assay relies on the high affinity of the RAS-binding domain (RBD) of effector proteins like RAF1 for GTP-bound RAS. Cell lysates are incubated with a GST-tagged RBD of RAF1 immobilized on agarose (B213101) beads. The beads will pull down active RAS-GTP, which can then be detected by Western blotting.[1][10]

-

Protocol:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of BAY-293 for the desired duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with GST-RAF-RBD agarose beads at 4°C with gentle agitation.[1]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a pan-RAS or isoform-specific primary antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.[10]

-

Cell Proliferation Assay (MTT/MTS)

This assay determines the dose-dependent effect of BAY-293 on the viability and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells reduce the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.[3][11]

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[3]

-

Treat the cells with a range of concentrations of BAY-293 and incubate for 72 hours.[11]

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11]

-

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for characterizing a SOS1 inhibitor like BAY-293 and the logical relationship of its inhibitory action.

Conclusion

BAY-293 represents a significant advancement in the development of RAS pathway inhibitors. Its unique mechanism of action, targeting the KRAS-SOS1 interaction, provides a novel strategy to inhibit both wild-type and mutant RAS-driven cancers. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a valuable resource for researchers aiming to evaluate and compare novel SOS1 inhibitors. As our understanding of RAS biology continues to evolve, targeted agents like BAY-293 will be instrumental in developing more effective cancer therapies.

References

- 1. Ras activation assay [bio-protocol.org]

- 2. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ras Activation Kit (ab128504) is not available | Abcam [abcam.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. pnas.org [pnas.org]

- 7. revvity.com [revvity.com]

- 8. benchchem.com [benchchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. neweastbio.com [neweastbio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

The Role of SOS1 in KRAS Activation and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Son of Sevenless 1 (SOS1) is a pivotal guanine (B1146940) nucleotide exchange factor (GEF) that orchestrates the activation of KRAS, a central molecular switch in cellular signaling. The conversion of KRAS from its inactive GDP-bound state to an active GTP-bound state, catalyzed by SOS1, initiates a cascade of downstream signaling events, most notably through the MAPK/ERK pathway, which is fundamental in regulating cell proliferation, differentiation, and survival. Dysregulation of the KRAS signaling network, frequently driven by oncogenic mutations in the KRAS gene, is a hallmark of numerous human cancers. Consequently, the SOS1-KRAS axis has emerged as a critical nexus for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms governing SOS1-mediated KRAS activation, the intricate signaling networks involved, and the methodologies employed to investigate this interaction. It is designed to serve as a comprehensive resource for researchers and drug development professionals dedicated to targeting this key oncogenic pathway.

The Molecular Mechanism of SOS1-Mediated KRAS Activation

SOS1 is a large, multi-domain protein that plays a crucial role in relaying signals from upstream receptor tyrosine kinases (RTKs) to KRAS at the plasma membrane.[1][2] The activation of KRAS by SOS1 is a tightly regulated, multi-step process involving protein recruitment, conformational changes, and allosteric regulation.

Recruitment of SOS1 to the Plasma Membrane

Under basal conditions, SOS1 resides in the cytoplasm in an autoinhibited state.[3] Upon stimulation by extracellular signals, such as growth factors, RTKs become activated and autophosphorylated. This creates docking sites for the adaptor protein Growth factor receptor-bound protein 2 (Grb2).[1][2] Grb2, through its SH2 domain, binds to the phosphotyrosine residues on the activated RTK and, via its SH3 domains, recruits SOS1 to the plasma membrane, in proximity to membrane-anchored KRAS.[1][4]

The Catalytic and Allosteric Functions of SOS1

SOS1 possesses two distinct KRAS binding sites: a catalytic site and an allosteric site.[5][6]

-

Catalytic Site: Located within the CDC25 domain, this site directly engages with GDP-bound KRAS. SOS1 binding induces a conformational change in KRAS, weakening its affinity for GDP and facilitating its dissociation.[5] Subsequently, the more abundant cytosolic GTP can bind to the nucleotide-free KRAS, leading to its activation.

-

Allosteric Site: Situated in the Ras exchanger motif (REM) domain, this site binds to active, GTP-bound KRAS.[5] This interaction triggers a conformational change in SOS1, which enhances the catalytic activity of the CDC25 domain by up to 500-fold, creating a positive feedback loop that amplifies KRAS activation.[3] This allosteric activation is a key feature of SOS1-mediated signaling, allowing for a rapid and robust response to upstream signals.

Signaling Pathways

Upstream Regulation of SOS1

The primary upstream regulators of SOS1 are RTKs, which, upon ligand binding, initiate the signaling cascade that leads to SOS1 recruitment and activation at the plasma membrane via the Grb2 adaptor protein.

SOS1-Mediated KRAS Activation and Downstream Signaling

Once activated, SOS1 catalyzes the exchange of GDP for GTP on KRAS. Active KRAS-GTP then engages and activates a multitude of downstream effector proteins, the most prominent of which is the RAF-MEK-ERK (MAPK) signaling cascade. This pathway plays a central role in transmitting signals from the cell surface to the nucleus, ultimately regulating gene expression and driving cellular processes like proliferation and survival.

Quantitative Data

The interaction between SOS1 and KRAS, as well as the efficacy of small molecule inhibitors targeting this interaction, have been quantified using various biophysical and biochemical assays.

SOS1-KRAS Binding Affinity

| Interacting Proteins | Method | Kd | Reference |

| SOS1 : KRAS (wild-type) | Microscale Thermophoresis | 8.3 ± 0.6 µM | [7] |

| SOS1 : KRAS (V14I mutant) | Microscale Thermophoresis | 0.22 ± 0.1 µM | [7] |

| SIAIS562055 : SOS1 | Surface Plasmon Resonance (SPR) | 95.9 nM | [8][9] |

In Vitro Inhibitory Activity of SOS1 Inhibitors

| Compound | Assay Type | Target | IC50 | Reference |

| BI-3406 | SOS1-KRAS Interaction | SOS1 | 6 nM | [4][10] |

| BI-3406 | AlphaScreen | SOS1:KRAS-GDP | 5 nM | [11] |

| BAY-293 | KRAS-SOS1 Interaction | SOS1 | 21 nM | [8][12][13][14][15] |

| MRTX0902 | SOS1 HTRF Binding Assay | SOS1 | 2 nM | [1] |

| MRTX0902 | SOS1 Inhibition | SOS1 | 46 nM | [16] |

| Sos1-IN-4 | KRAS G12C/SOS1 Interaction | SOS1 | 56 nM | [17] |

| SIAIS562055 | HTRF Assay | SOS1:KRAS G12C | 95.7 nM | [8][9] |

| SIAIS562055 | HTRF Assay | SOS1:KRAS G12D | 134.5 nM | [8][9] |

Cellular Activity of SOS1 Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay | IC50 | Reference |

| BI-3406 | NCI-H358 | G12C | pERK Inhibition | 4 nM | [18] |

| BI-3406 | NCI-H358 | G12C | Proliferation (3D) | 24 nM | [18] |

| BI-3406 | DLD-1 | G13D | pERK Inhibition | 24 nM | [18] |

| BI-3406 | DLD-1 | G13D | Proliferation (3D) | 36 nM | [18] |

| BI-3406 | Various | G12/G13 | Proliferation (3D) | 9 - 220 nM | [17] |

| BAY-293 | K-562 | wild-type | Proliferation | 1,090 nM | [8] |

| BAY-293 | MOLM-13 | wild-type | Proliferation | 995 nM | [8] |

| BAY-293 | NCI-H358 | G12C | Proliferation | 3,480 nM | [8] |

| BAY-293 | Calu-1 | G12C | Proliferation | 3,190 nM | [8] |

| MRTX0902 | MKN1 | wild-type amplified | pERK Inhibition | 39.6 nM | [19] |

| MRTX0902 | Various KRAS-MAPK pathway mutant | pERK Inhibition & Cell Viability (3D) | <250 nM | [19][20] |

Experimental Protocols

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on KRAS. Inhibition of this process by a test compound results in a decrease in the rate of fluorescence change.

Workflow:

Methodology:

-

Reagents:

-

Purified recombinant human KRAS protein.

-

Purified recombinant human SOS1 catalytic domain (SOS1cat).

-

BODIPY-FL-GDP or mant-GDP (fluorescent GDP analog).

-

GTP solution.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Test compound dissolved in DMSO.

-

-

Procedure:

-

Pre-load KRAS with the fluorescent GDP analog by incubation at room temperature.

-

In a microplate, add the pre-loaded KRAS, SOS1cat, and varying concentrations of the test compound.

-

Initiate the nucleotide exchange reaction by adding a saturating concentration of unlabeled GTP.

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader.

-

Calculate the initial rate of the reaction for each compound concentration.

-

Plot the initial rates against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay quantifies the proximity between SOS1 and KRAS using tagged recombinant proteins and fluorophore-labeled antibodies. Disruption of the interaction by an inhibitor leads to a decrease in the HTRF signal.[13][21]

Workflow:

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. blossombio.com [blossombio.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. axonmedchem.com [axonmedchem.com]

- 11. | BioWorld [bioworld.com]